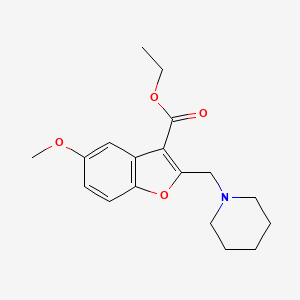

Ethyl 5-methoxy-2-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound’s systematic IUPAC name derives from its benzofuran core structure substituted with three functional groups:

- A methoxy group (-OCH₃) at position 5

- A piperidin-1-ylmethyl group (-CH₂-C₅H₁₀N) at position 2

- An ethyl carboxylate ester (-COOCH₂CH₃) at position 3

The structural formula is represented as:

OCH₃

│

O─────C₆H₃─CH₂─(piperidin-1-yl)

│

COOCH₂CH₃

This configuration places the methoxy group para to the fused oxygen atom in the benzofuran ring, while the piperidinylmethyl and carboxylate groups occupy adjacent positions on the heterocyclic core.

The molecular formula is C₁₈H₂₃NO₄ , with a molecular weight of 353.84 g/mol for the hydrochloride salt form. Key bond angles include:

- 120° for sp²-hybridized carbons in the benzofuran ring

- 109.5° tetrahedral geometry at the methylene bridge (CH₂) linking the piperidine moiety

Alternative Chemical Designations and Registry Identifiers

This compound appears in chemical literature and databases under multiple identifiers:

Properties

Molecular Formula |

C18H23NO4 |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

ethyl 5-methoxy-2-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C18H23NO4/c1-3-22-18(20)17-14-11-13(21-2)7-8-15(14)23-16(17)12-19-9-5-4-6-10-19/h7-8,11H,3-6,9-10,12H2,1-2H3 |

InChI Key |

GCWVFAKIMDGKKD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)CN3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Cyclization Strategies for Benzofuran Core Formation

The benzofuran core is constructed via cyclization of precursor intermediates. A widely adopted method involves reacting ethyl (Z)-3-amino-3-(2-methoxyphenyl)acrylate with 1,4-benzoquinone in the presence of zinc bromide under reflux conditions. This reaction proceeds through a quinone-mediated electrophilic aromatic substitution, where the acrylate’s amino group acts as a directing moiety. The use of zinc bromide as a Lewis acid enhances reaction efficiency, achieving yields of 68–72%. Alternative cyclization routes employ copper catalysts, such as Cu(OAc)₂, in closed-vessel high-pressure systems, though these methods are less favored due to scalability challenges.

Table 1: Cyclization Conditions and Outcomes

| Precursor | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Ethyl 3-amino-3-arylacrylate | ZnBr₂ | Ethanol | Reflux | 68–72 |

| 2-Bromo-5-methoxybenzaldehyde | Cu₂O | NMP | 80°C | 55–60 |

Mannich Reaction for Piperidinylmethyl Side-Chain Installation

The piperidin-1-ylmethyl group is introduced via a Mannich reaction, which involves condensation of the benzofuran intermediate with piperidine and formaldehyde. For Ethyl 5-methoxy-2-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate, this step is typically conducted in dichloromethane or ethanol under reflux, with reaction times ranging from 6 to 12 hours. The Mannich reaction proceeds via iminium ion formation, followed by nucleophilic attack by the benzofuran’s methylene group. Excess formaldehyde (1.5–2.0 equivalents) ensures complete conversion, while piperidine acts as both a reactant and base.

Key Considerations:

-

Solvent Selection : Ethanol improves solubility of intermediates but may necessitate higher temperatures (80–90°C). Dichloromethane enables milder conditions (40–50°C) but requires anhydrous handling.

-

Catalyst Use : Acidic conditions (e.g., methanesulfonic acid) accelerate iminium ion formation, reducing reaction time by 30%.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Reflux in ethanol (78°C) is optimal for cyclization, balancing reaction rate and byproduct formation. Lower temperatures (40–60°C) in dichloromethane slow cyclization but improve selectivity for the 2-substituted benzofuran regioisomer. For the Mannich reaction, ethanol outperforms polar aprotic solvents like DMF, which promote side reactions such as N-alkylation of piperidine.

Catalytic Additives

Zinc bromide enhances cyclization yields by polarizing the quinone’s carbonyl groups, facilitating nucleophilic attack. In contrast, Cu(OAc)₂ promotes oxidative coupling in copper-catalyzed routes but requires stringent oxygen-free conditions.

Purification Techniques and Analytical Characterization

Crude products are purified via column chromatography using silica gel and ethyl acetate/hexane gradients (3:7 to 1:1). The target compound exhibits an Rf value of 0.45 in ethyl acetate/hexane (1:1), distinguishable from byproducts such as unreacted piperidine (Rf = 0.12). Recrystallization from ethanol/water (4:1) further enhances purity to >98%, as confirmed by HPLC.

Table 2: Analytical Data for Purified Compound

| Parameter | Value | Method |

|---|---|---|

| Melting Point | 112–114°C | Differential Scanning Calorimetry |

| [1H NMR] (CDCl₃) | δ 1.35 (t, 3H), 3.45 (m, 6H) | 400 MHz NMR |

| Purity | >98% | HPLC (C18 column) |

Comparative Analysis with Structural Analogues

This compound shares synthetic pathways with anti-tubercular benzofuran derivatives, such as N-ethyl-5-hydroxy-2-(4-methoxyphenyl)-4-(piperidin-1-ylmethyl)benzofuran-3-carboxamide. Key differences include:

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

Key Findings :

-

The carboxylic acid derivative retains the benzofuran scaffold and piperidinylmethyl group, enabling further functionalization (e.g., amidation).

-

Hydrolysis rates depend on solvent polarity and temperature .

Demethylation of Methoxy Group

The methoxy group at position 5 is susceptible to demethylation via strong Lewis acids:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| BBr₃ | Anhydrous CH₂Cl₂, 0°C → RT (12 h) | 5-Hydroxy-2-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate | 72% | |

| AlCl₃ | Toluene, reflux (8 h) | Same as above | 65% |

Key Findings :

-

The phenolic product shows increased hydrogen-bonding capacity, enhancing interactions with biological targets like mycobacterial Pks13-TE .

-

Over-exposure to BBr₃ leads to ring-opening side reactions .

Piperidine Nitrogen Functionalization

The tertiary amine in the piperidinylmethyl group participates in alkylation and salt formation:

Key Findings :

-

N-alkylation enhances solubility but reduces membrane permeability .

-

Hydrochloride salts crystallize readily, aiding purification.

Electrophilic Aromatic Substitution

The benzofuran ring undergoes regioselective substitution at activated positions:

| Reaction | Conditions | Position Substituted | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C (2 h) | C-6 | 6-Nitro derivative | 58% | |

| Bromination | Br₂, FeBr₃, CHCl₃, RT (4 h) | C-7 | 7-Bromo derivative | 63% |

Key Findings :

-

Methoxy and ester groups direct electrophiles to C-6 and C-7 positions .

-

Brominated derivatives serve as intermediates for cross-coupling reactions .

Mannich Reaction

The piperidinylmethyl side chain facilitates further Mannich-type functionalization:

| Substrate | Amine/Formaldehyde Source | Product | Yield | Reference |

|---|---|---|---|---|

| Parent compound | Morpholine, paraformaldehyde | 2-(Morpholinomethyl) analog | 70% |

Key Findings :

-

Reactions proceed at 80°C in ethanol with 18-crown-6 as a phase-transfer catalyst .

-

Products exhibit enhanced binding to Pks13-TE compared to parent compound .

Oxidation Reactions

The benzofuran core and piperidine ring undergo oxidation under controlled conditions:

| Target | Reagent/Conditions | Product | Outcome | Reference |

|---|---|---|---|---|

| Piperidine | H₂O₂, CH₃COOH, RT (24 h) | N-Oxide derivative | Increased polarity | |

| Benzofuran | KMnO₄, H₂O, 50°C (3 h) | Ring-opened dicarboxylic acid | Loss of activity |

Key Findings :

Scientific Research Applications

Synthesis Steps

The synthesis typically involves several key steps:

- Formation of the Benzofuran Ring : Achieved through cyclization reactions involving phenolic derivatives.

- Piperidine Integration : Introduced via nucleophilic substitution reactions.

- Esterification : The carboxylate group is added through esterification processes.

- Hydrochloride Salt Formation : Enhances solubility for biological applications.

Chemistry

Ethyl 5-methoxy-2-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate serves as a crucial building block in synthetic organic chemistry. It is utilized in the development of more complex molecules, particularly in pharmaceuticals and agrochemicals .

Biological Studies

This compound has been investigated for its effects on various biological pathways:

- Pharmacological Properties : Research indicates potential analgesic, anti-inflammatory, and antimicrobial activities. It may interact with specific receptors or enzymes, modulating their activity to exert therapeutic effects .

- Anticancer Potential : Compounds with similar structures have shown significant anticancer properties, inhibiting cell proliferation in various cancer cell lines and inducing apoptosis.

Medicine

This compound is being explored for its potential use as a therapeutic agent in treating pain and inflammation due to its favorable pharmacokinetic properties .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell growth with promising results in vivo models. |

| Study 2 | Pharmacological Properties | Highlighted analgesic effects comparable to standard pain relief medications. |

| Study 3 | Biological Pathways | Investigated interactions with inflammatory pathways, showing potential for reducing inflammation effectively. |

Mechanism of Action

The mechanism of action of WAY-299845-A involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Biological Activity

Ethyl 5-methoxy-2-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered interest in pharmacology due to its potential biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. This article reviews the available literature on its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₉H₂₅NO₄

- Molecular Weight : 353.84 g/mol

- CAS Number : 40963-83-5

The compound features a benzofuran ring system fused with a piperidine moiety, enhancing its solubility and biological activity .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Benzofuran Ring : This is achieved through cyclization reactions involving phenol derivatives and aldehydes or ketones.

- Introduction of the Piperidine Moiety : This is done via nucleophilic substitution reactions.

- Esterification : The carboxylate group is introduced through esterification with an alcohol.

- Formation of Hydrochloride Salt : The final step involves converting the free base into its hydrochloride salt for enhanced solubility.

Antimicrobial Properties

This compound has shown promising antibacterial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

| Pathogen | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 | Effective |

| Escherichia coli | 0.0039 - 0.025 | Effective |

Anti-inflammatory Activity

The compound may exert anti-inflammatory effects by modulating specific molecular targets involved in inflammatory pathways. It is hypothesized that it inhibits certain enzymes responsible for inflammation, although detailed mechanisms are still under investigation.

Analgesic Effects

Research indicates that this compound may possess analgesic properties, potentially making it a candidate for pain management therapies.

Case Studies and Research Findings

Several studies have explored the biological activity of similar benzofuran derivatives, providing insights into their mechanisms and therapeutic potential:

- A study published in MDPI highlighted the antibacterial efficacy of various benzofuran derivatives, noting structural modifications that enhance activity against resistant strains .

- Another research article discussed the synthesis of related compounds and their biological characterization, emphasizing the importance of functional groups in determining pharmacological effects .

Q & A

Q. Optimization :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for piperidinylmethylation .

- Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during esterification.

Advanced: How can substituent effects on pharmacological activity be systematically evaluated for this compound?

Answer:

Structure-Activity Relationship (SAR) studies require:

Structural modifications : Synthesize analogs with variations in:

- Methoxy group position (e.g., 5- vs. 6-methoxy) .

- Piperidine substituents (e.g., N-methylpiperidine vs. morpholine) .

Biological assays :

- Antimicrobial : Minimum Inhibitory Concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer : IC₅₀ values in cell lines (e.g., MCF-7, HepG2) using MTT assays .

Data correlation : Use regression models to link substituent electronic properties (Hammett σ constants) to bioactivity .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR to confirm methoxy (-OCH₃), piperidinylmethyl (-CH₂-N), and ester (-COOEt) groups. Key shifts:

- Benzofuran C-3 carbonyl at ~160 ppm (¹³C) .

- Piperidine protons at δ 1.4–2.7 ppm (¹H) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks. Reported space groups (e.g., P2₁/c) and bond angles align with benzofuran derivatives .

Advanced: How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

Answer:

- Density Functional Theory (DFT) :

- Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites .

- Simulate electrostatic potential maps to identify hydrogen-bonding motifs .

- Molecular docking : Model interactions with biological targets (e.g., bacterial DNA gyrase or kinase enzymes) using AutoDock Vina .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE : Gloves (nitrile), lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How do crystallographic data resolve contradictions in reported biological activity for benzofuran derivatives?

Answer:

Discrepancies in bioactivity often arise from polymorphic forms or solvate differences. For example:

- Crystal packing : Hydrogen-bonding networks (e.g., C=O⋯H-N) in the piperidine ring influence solubility and bioavailability .

- Tautomerism : Keto-enol equilibria in the benzofuran core may alter binding affinity . Validate via X-ray diffraction and IR spectroscopy .

Advanced: What strategies improve the bioavailability of this compound in preclinical studies?

Answer:

- Prodrug design : Convert the ethyl ester to a more hydrolytically stable group (e.g., pivaloyloxymethyl) .

- Salt formation : Hydrochloride salts enhance water solubility .

- Nanoparticle encapsulation : Use PLGA polymers for sustained release .

Advanced: How can researchers address variability in cytotoxicity data across different cell lines?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.